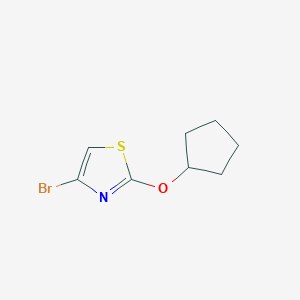

2-(4-Bromophenoxy)ethyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Bromophenoxy)ethyl acetate” is an organic compound with the IUPAC name ethyl (4-bromophenoxy)acetate . It has a molecular weight of 259.1 and is typically stored at ambient temperature . It is a solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 259.1 . The compound’s InChI code is1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 .

Scientific Research Applications

Synthesis and Characterization

- Ethyl-2-(4-aminophenoxy)acetate, a structurally similar compound to 2-(4-Bromophenoxy)ethyl acetate, is synthesized as a building synthon for novel hypoglycemic agents. This synthesis involves alkylation and reduction processes, with the final product characterized by various spectroscopic techniques and X-ray crystal structure determination (Altowyan et al., 2022).

Natural Product Derivatives and Antioxidant Activity

- New nitrogen-containing bromophenols, structurally related to this compound, were isolated from marine red algae and demonstrated potent scavenging activity against radicals, suggesting potential applications as natural antioxidants in food or pharmaceutical industries (Li et al., 2012).

Conjugated System Synthesis

- The synthesis of ethyl 3,4‐dihydro‐2H‐1,4‐benzoxazine‐3‐carboxylate, involving brominated intermediates, shows the relevance of brominated compounds in creating complex molecular structures for various applications (Mayer et al., 2001).

Marine Fungus Derivatives

- Compounds isolated from marine fungus include derivatives of ethyl acetate, highlighting the relevance of similar structures in natural product chemistry and potential biotechnological applications (Wu et al., 2009).

Corrosion Inhibition

- Chalcone derivatives structurally related to this compound have been investigated for their ability to inhibit corrosion of mild steel in acidic conditions, demonstrating the potential of similar compounds in industrial applications (Lgaz et al., 2017).

Enzymatic Applications in Drug Synthesis

- Enzymatic hydrolysis techniques involving ethyl acetate derivatives are applied in the production of new prototype anti-asthma drugs, indicating the role of such compounds in pharmaceutical manufacturing processes (Bevilaqua et al., 2004).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H318, indicating potential harm if swallowed, in contact with skin, or if inhaled, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers There are several peer-reviewed papers and technical documents related to “2-(4-Bromophenoxy)ethyl acetate” available at Sigma-Aldrich . These documents could provide further insights into the compound’s properties, synthesis, and potential applications.

Properties

IUPAC Name |

2-(4-bromophenoxy)ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-8(12)13-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGJMCUOWGBVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2593184.png)

![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2593186.png)

![5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2593187.png)

![2-Chloro-1-[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2593190.png)

![N-[[5-[1-(2-Chloroacetyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B2593191.png)

![3-(3,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2593192.png)

![4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2593193.png)

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2593194.png)